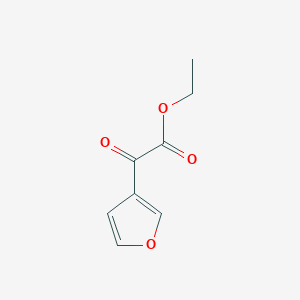

Ethyl 2-(furan-3-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

ethyl 2-(furan-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3 |

InChI Key |

CSNYCUHKULWBPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=COC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Furan 3 Yl 2 Oxoacetate

Intramolecular Tautomerism Studies: Keto-Enol Equilibria and Stability

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, and Ethyl 2-(furan-3-yl)-2-oxoacetate is no exception. libretexts.org This process involves the interconversion of two constitutional isomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com The equilibrium between these two tautomers is typically dynamic and can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. libretexts.org

In the case of this compound, the keto form is generally the more stable and, therefore, the predominant species at equilibrium. libretexts.org This preference can be attributed to the greater strength of the carbon-oxygen double bond in the keto tautomer compared to the carbon-carbon double bond in the enol form.

The mechanism for this tautomerization can proceed through either an acid- or base-catalyzed pathway. Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen to form the enol. In a basic medium, an alpha-hydrogen is first abstracted to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Solvent | Polar solvents can stabilize the more polar keto form through dipole-dipole interactions. Hydrogen-bonding solvents can stabilize both forms but may favor the enol if intramolecular hydrogen bonding is possible. |

| Temperature | An increase in temperature can shift the equilibrium towards the less stable enol form. |

| Acid/Base Catalysis | Both acids and bases can accelerate the rate of interconversion between the keto and enol forms. libretexts.org |

| Substitution | The nature of the substituents on the α-carbon can affect the stability of both tautomers and thus the position of the equilibrium. |

Electrophilic and Nucleophilic Reactions at the Carbonyl Center

The carbonyl group in this compound is a primary site of reactivity, susceptible to both electrophilic and nucleophilic attack. The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. libretexts.org

Nucleophilic Additions to the α-Keto Group

The α-keto group readily undergoes nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com A wide variety of nucleophiles, including organometallic reagents, hydrides, and amines, can attack the electrophilic carbonyl carbon. libretexts.org This attack leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The general mechanism involves the nucleophile attacking the carbonyl carbon, causing the π-electrons of the C=O bond to move to the oxygen atom, forming an alkoxide intermediate. Subsequent protonation of this intermediate gives the final addition product. libretexts.org

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Grignard Reagents (R-MgX) | Tertiary Alcohols |

| Organolithium Reagents (R-Li) | Tertiary Alcohols |

| Sodium Borohydride (NaBH₄) | Secondary Alcohols |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohols |

| Primary Amines (RNH₂) | Imines |

| Hydrogen Cyanide (HCN) | Cyanohydrins libretexts.org |

It is important to note that the furan (B31954) ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic character. quimicaorganica.org

Cycloaddition Reactions Involving the Keto-Enol System

The enol form of this compound, although less stable, can participate in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic systems. For instance, the enol can act as a diene or a dienophile in Diels-Alder reactions, depending on the nature of the reacting partner.

Furthermore, [3+2] cycloaddition reactions are also possible. For example, the reaction with azomethine ylides can lead to the formation of highly substituted pyrrolidine (B122466) derivatives. researchgate.net These reactions often proceed with high regio- and stereoselectivity, providing access to complex heterocyclic structures. rsc.orgnih.gov

Transformations of the Ester Moiety

The ethyl ester group in this compound can undergo several characteristic transformations, primarily hydrolysis and transesterification.

Hydrolysis to the Corresponding Furan-3-yl-glyoxylic Acid

The hydrolysis of the ester to its corresponding carboxylic acid, furan-3-yl-glyoxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. rsc.org

Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has also been reported as an efficient method for the hydrolysis of similar ethyl esters. nih.gov

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed during the reaction.

Table 3: Comparison of Hydrolysis and Transesterification

| Reaction | Reagent(s) | Catalyst | Product |

| Hydrolysis | Water | Acid or Base | Furan-3-yl-glyoxylic acid |

| Transesterification | Alcohol (R'OH) | Acid or Base | This compound (with R' as the new alkyl group) |

Amidation and Hydrazide Formation

The α-ketoester functionality of this compound is susceptible to nucleophilic attack by amines and hydrazines, leading to the formation of amides and hydrazides, respectively. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

The reaction with primary and secondary amines typically proceeds via nucleophilic acyl substitution at the ester carbonyl group. This process can be catalyzed by acids or bases, or it can be carried out under neutral conditions, often requiring elevated temperatures. The general mechanism involves the initial attack of the amine on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to eliminate ethanol and form the corresponding N-substituted 2-(furan-3-yl)-2-oxoacetamide.

Similarly, the reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-(furan-3-yl)-2-oxoacetohydrazide. This hydrazide is a versatile intermediate that can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic compounds.

Table 1: Examples of Amidation and Hydrazide Formation Reactions

| Reactant | Product | Reaction Conditions | Reference |

| This compound + Primary Amine (R-NH₂) | N-R-2-(furan-3-yl)-2-oxoacetamide | Varies (e.g., heating, catalysis) | General knowledge of amide synthesis nih.govorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org |

| This compound + Hydrazine Hydrate (N₂H₄·H₂O) | 2-(furan-3-yl)-2-oxoacetohydrazide | Typically in a suitable solvent like ethanol | Analogous reactions with similar ketoesters researchgate.net |

Reductive Transformations

The presence of both a ketone and a furan ring in this compound allows for various reductive transformations. These can be selective for the α-keto group or can involve the hydrogenation of the furan ring.

Selective Reduction of the α-Keto Group to α-Hydroxy Esters

The selective reduction of the α-keto group to an α-hydroxy ester, yielding ethyl 2-(furan-3-yl)-2-hydroxyacetate, is a valuable transformation as α-hydroxy esters are important chiral building blocks in organic synthesis. This reduction can be achieved using various reducing agents.

Catalytic asymmetric hydrogenation is a powerful method for obtaining enantiomerically enriched α-hydroxy esters. This typically involves the use of a chiral catalyst, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For α-keto esters, various chiral catalysts have been developed that can deliver the corresponding α-hydroxy esters with high enantiomeric excess. While specific studies on this compound are not extensively documented, analogous asymmetric hydrogenations of aromatic α-ketoesters have been successfully performed. scispace.comresearchgate.netnih.gov

Table 2: Catalysts for Asymmetric Hydrogenation of α-Keto Esters

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-SunPhos | Aromatic α-ketoesters | High | researchgate.net |

| Pt/CF with Cinchonidine (B190817) | Ethyl 2-oxo-2-phenylacetate | up to 99% | scispace.com |

| Polymer-supported chiral 1,2-diphenylethylenediamine | Aromatic ketones | High | nih.gov |

Hydrogenation of Furan Ring (e.g., to Tetrahydrofuran (B95107) Derivatives)

The furan ring in this compound can be hydrogenated to the corresponding tetrahydrofuran derivative. This transformation significantly alters the chemical and physical properties of the molecule, converting the aromatic furan into a saturated cyclic ether.

The catalytic hydrogenation of furans typically requires more forcing conditions than the reduction of the keto group. Common catalysts for this transformation include platinum, palladium, and nickel-based catalysts. google.comgoogle.comwikipedia.orgacs.org The reaction is usually carried out under hydrogen pressure and at elevated temperatures. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, potentially allowing for the reduction of the furan ring while preserving the ester and hydroxyl functionalities (if the keto group has been previously reduced). For instance, sponge nickel catalysts promoted with iron and chromium have been used for the hydrogenation of furan and its derivatives to tetrahydrofuran. google.com Supported palladium catalysts are also effective for this transformation. google.com

Oxidative Transformations of the Furan Ring

The electron-rich furan ring is susceptible to oxidative cleavage, a reaction that can be exploited to generate various acyclic compounds.

Cleavage Reactions of the Furan Moiety under Oxidative Conditions

Ozonolysis is a powerful method for the oxidative cleavage of the furan ring. researchgate.netdoubtnut.comresearchgate.netdoubtnut.com Treatment of a furan derivative with ozone, followed by a workup procedure, can lead to the formation of dicarbonyl compounds or carboxylic acids. The specific products formed depend on the substitution pattern of the furan ring and the workup conditions (reductive or oxidative). For a 3-substituted furan like this compound, ozonolysis would be expected to cleave the furan ring, leading to the formation of more complex dicarbonyl or carboxylic acid derivatives. This reaction can be a useful synthetic tool for accessing highly functionalized acyclic molecules from furan precursors.

Functionalization of the Furan Ring

The furan ring in this compound can be further functionalized through various reactions, including electrophilic aromatic substitution. The directing effects of the existing substituent at the 3-position will influence the regioselectivity of these reactions.

Furan itself is a π-rich heterocycle and readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. pearson.commasterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com The presence of an electron-withdrawing acyl group at the 3-position of the furan ring in this compound is expected to deactivate the ring towards electrophilic attack. However, substitution may still be possible under appropriate conditions, with the incoming electrophile likely directed to the 2- or 5-position.

Another approach to functionalize the furan ring is through lithiation followed by reaction with an electrophile. The deprotonation of the furan ring can be achieved using strong bases like organolithium reagents. The position of lithiation is influenced by the directing effect of the substituent. For 3-furoic acid and its derivatives, lithiation can be directed to the 2-position. sigmaaldrich.com The resulting lithiated species can then react with a variety of electrophiles to introduce new functional groups onto the furan ring.

Cross-Coupling Reactions at Furan Ring Positions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnsf.gov For a substrate like this compound to participate in such a reaction, it must first possess a suitable leaving group, typically a halogen (bromine or iodine) or a triflate, on the furan ring.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the halo-furan, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron species (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While no specific studies on the Suzuki-Miyaura coupling of a halogenated derivative of this compound were identified, the reactivity can be inferred from studies on analogous electron-deficient heterocyclic systems. The presence of the electron-withdrawing oxoacetate group at the C3 position deactivates the furan ring, but coupling is still feasible. Research on other electron-poor heterocycles, such as bromopyridines and thiophene (B33073) aldehydes, demonstrates successful palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgmdpi.com For instance, 4-bromothiophene-2-carbaldehyde has been successfully coupled with various arylboronic acids. mdpi.com Similarly, chloroaryl triflates undergo selective coupling, showcasing the versatility of these reactions even on deactivated rings. nsf.gov

For a hypothetical 2-bromo- or 5-bromo-substituted this compound, a Suzuki-Miyaura reaction would be expected to proceed, coupling the furan ring with various aryl, heteroaryl, or vinyl boronic acids or esters. The choice of catalyst, ligand, and base would be crucial for achieving good yields, as is typical for cross-coupling reactions involving electron-deficient substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Heteroaryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Ref |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Moderate to Excellent | mdpi.com |

| 3-Chloroindazole | 5-Indole Boronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | High | nih.gov |

| 2-Chloro-5-trifloylpyridine | Phenylboronic Acid | PdCl₂ (ligand-free) | KF | Acetonitrile | High | nsf.gov |

| 3-Bromopyridine | 3-Thienyl DABO Boronate | Pd(OAc)₂ / P(c-Hex)₃ | N/A (Base-Free) | Toluene | 73% | nih.gov |

This table presents data for analogous systems to illustrate typical reaction conditions.

Halogenation Reactions (e.g., Bromination)

Halogenation of furan is a classic example of electrophilic aromatic substitution. The furan ring is electron-rich compared to benzene (B151609) and generally reacts readily with electrophiles. chemicalbook.com The regioselectivity of this substitution is dictated by the stability of the cationic intermediate (the sigma complex). Attack at the C2 or C5 position allows for the positive charge to be delocalized over three resonance structures, including one where the oxygen atom helps stabilize the charge. In contrast, attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. quora.comquora.com Consequently, electrophilic substitution on an unsubstituted furan occurs preferentially at the C2 and C5 positions. matanginicollege.ac.in

In this compound, the oxoacetate group at the C3 position is strongly electron-withdrawing. This deactivates the entire furan ring towards electrophilic attack. However, the directing effect of the substituents must be considered. The furan oxygen directs electrophiles to the C2 and C5 positions, while the deactivating C3-substituent also directs incoming electrophiles to the C2 and C5 positions (meta-directing relative to its own position but activating those positions relative to C4). Therefore, halogenation, such as bromination, is expected to occur selectively at either the C2 or C5 position, which are electronically favored and sterically accessible.

A study on the bromination of 2-acetylfuran, which also possesses an electron-withdrawing group, showed that reaction with N-bromosuccinimide leads to the formation of 5-bromo-2-acetylfuran. This supports the prediction that halogenation of a 3-substituted electron-deficient furan will proceed at the adjacent alpha-positions (C2 or C5).

Table 2: Predicted Regioselectivity of Halogenation on Substituted Furans

| Furan Substrate | Substituent Position & Nature | Reagent | Predicted Product(s) | Rationale |

| This compound | C3, Electron-Withdrawing | Br₂, NBS | Ethyl 2-(2-bromo-furan-3-yl)-2-oxoacetate and/or Ethyl 2-(5-bromo-furan-3-yl)-2-oxoacetate | The C2 and C5 positions are the most activated for electrophilic attack, directed by the ring oxygen. |

| 2-Acetylfuran | C2, Electron-Withdrawing | NBS | 5-Bromo-2-acetylfuran | The C5 position is the most activated remaining position for electrophilic attack. |

| Furan | Unsubstituted | Br₂ | 2-Bromofuran, 2,5-Dibromofuran | C2/C5 positions are inherently more reactive towards electrophiles. matanginicollege.ac.in |

This table includes predictions based on established principles of electrophilic substitution on furans.

Cycloaddition Reactions Involving the Furan Diene

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com The aromaticity of furan (18 kcal/mol resonance energy) is lower than that of benzene, meaning it can overcome this energy barrier to participate in cycloadditions, although the reactions are often reversible. chemicalbook.com

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions (with electron-deficient dienophiles). Conversely, electron-withdrawing groups, such as the oxoacetate group in this compound, decrease the energy of the furan's Highest Occupied Molecular Orbital (HOMO). This increases the HOMO-LUMO energy gap with typical electron-poor dienophiles, making the reaction kinetically and often thermodynamically less favorable. nih.govnih.gov

Studies have shown that furans with electron-withdrawing substituents, like furoic acids and furfural (B47365), are generally poor dienes in Diels-Alder reactions with common dienophiles like maleimides. nih.govrsc.org However, these reactions are not impossible. Research has shown that reactions of 3-furoic acid with maleimides are kinetically and thermodynamically more favorable than those of the 2-furoic acid isomer. nih.gov Furthermore, using water as a solvent has been shown to provide a rate-enhancement for the Diels-Alder coupling of furoic acids. nih.gov It is also possible to achieve cycloadditions with electron-poor furans by using highly reactive dienophiles, such as benzynes. nih.gov

Therefore, this compound is expected to be a reluctant diene in standard Diels-Alder reactions. Forcing conditions (high temperature, high pressure) or the use of highly activated dienophiles would likely be necessary to achieve significant conversion to the corresponding oxanorbornene adduct.

Table 3: Reactivity of Substituted Furans in Diels-Alder Reactions

| Furan Diene | Substituent Nature | Dienophile | Reactivity | Ref |

| Furan | Unsubstituted | Maleic Anhydride | Reversible reaction, forms exo adduct | quizlet.com |

| 2-Furoic Acid | Electron-Withdrawing | Maleimides | Low reactivity, entropically disfavored | nih.gov |

| 3-Furoic Acid | Electron-Withdrawing | Maleimides | More favorable than 2-furoic acid | nih.gov |

| Furfural | Electron-Withdrawing | Maleimides | Generally unreactive, but can proceed in aqueous media | rsc.org |

| Furan (general) | Electron-Poor | Benzyne | Competent diene, forms adduct | nih.gov |

Derivatization and Scaffold Construction Utilizing Ethyl 2 Furan 3 Yl 2 Oxoacetate

Formation of Novel Heterocyclic Systems

The inherent reactivity of the 1,2-dicarbonyl system in ethyl 2-(furan-3-yl)-2-oxoacetate makes it an ideal starting material for the synthesis of various fused and substituted heterocycles. Condensation reactions with dinucleophiles are a common and effective strategy for building these ring systems.

Synthesis of Fused Pyridazines

The construction of pyridazine (B1198779) rings, particularly those fused to other heterocyclic systems, is a significant area of medicinal chemistry. A primary method for synthesizing the pyridazinone core involves the condensation of a 1,2-dicarbonyl compound with hydrazine (B178648) or its derivatives.

This compound can serve as a precursor for the synthesis of furo[3,4-d]pyridazinones. The reaction is initiated by the condensation of hydrazine hydrate (B1144303) with the α-ketoester. The initial step involves the formation of a hydrazone at the ketonic carbonyl. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, followed by the elimination of ethanol (B145695), yields the stable fused pyridazinone ring system. This reaction provides a direct pathway to novel furo-fused pyridazine scaffolds, which are of interest for biological screening.

Reaction Scheme for Furo[3,4-d]pyridazinone Synthesis

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

|---|

Construction of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse pharmacological activities. A well-established route to these compounds begins with the conversion of an ester to its corresponding acid hydrazide (carbohydrazide), which then undergoes cyclodehydration with a carboxylic acid or its equivalent.

Starting from this compound, the first step is hydrazinolysis, where reaction with hydrazine hydrate displaces the ethoxy group to form 2-(furan-3-yl)-2-oxoacetohydrazide. jocpr.comnih.gov This key intermediate can then be treated with a variety of carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to afford 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org In this case, the resulting molecule would feature a furan-3-yl-carbonyl moiety at one position and a substituent derived from the chosen carboxylic acid at the other. Alternatively, reacting the hydrazide with carbon disulfide in a basic medium yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.net

General Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | 2-(Furan-3-yl)-2-oxoacetohydrazide | R-COOH / POCl₃ | 2-((Furan-3-yl)carbonyl)-5-R-1,3,4-oxadiazole |

Preparation of Triazole and Thiadiazole Analogs

The versatility of the 2-(furan-3-yl)-2-oxoacetohydrazide intermediate extends to the synthesis of other important five-membered heterocycles, namely 1,2,4-triazoles and 1,3,4-thiadiazoles. jocpr.comresearchgate.net Both syntheses typically proceed through a common thiosemicarbazide (B42300) intermediate.

To prepare triazole analogs, the hydrazide is first reacted with an appropriate isothiocyanate (R-NCS) to yield a N,N'-disubstituted thiosemicarbazide. Subsequent cyclization of this intermediate under basic conditions, which promotes intramolecular nucleophilic attack of a nitrogen atom on the thione carbon followed by dehydration, leads to the formation of a 4-substituted-5-((furan-3-yl)carbonyl)-4H-1,2,4-triazole-3-thiol. jocpr.comresearchgate.net

For the synthesis of thiadiazoles, the same thiosemicarbazide intermediate is subjected to cyclization under strong acidic conditions, for instance, with concentrated sulfuric acid. The acid catalyzes the dehydration and ring closure to form a 2-arylamino-5-((furan-3-yl)carbonyl)-1,3,4-thiadiazole. jocpr.com This divergent strategy allows access to two different heterocyclic cores from a single precursor.

Cascade Annulation Reactions to Benzofuran-Oxoacetate Structures

The transformation of a furan (B31954) ring into a benzofuran (B130515) scaffold via a cascade annulation reaction represents a complex yet powerful synthetic strategy. While numerous methods exist for the de novo synthesis of benzofurans, nih.gov a specific cascade reaction starting from this compound to form a benzofuran-oxoacetate structure is not extensively documented in the surveyed literature. However, general principles of furan-to-benzene ring expansions, often involving Diels-Alder reactions, can be considered. Theoretically, the furan ring could act as a diene in a [4+2] cycloaddition with a potent dienophile. Subsequent rearrangement and aromatization of the resulting bicyclic adduct could potentially lead to a benzene (B151609) ring, thereby transforming the furan moiety into a part of a new benzofuran system. Another approach involves the synthesis of benzofurans from phenols and suitable partners via Claisen rearrangement or metal-catalyzed annulation. For instance, a gold-catalyzed cascade involving intermolecular alkoxylation and Claisen rearrangement has been used to synthesize benzofuran derivatives from quinols and alkynyl esters. Such strategies, however, represent a significant structural departure from the starting ketoester and would require substantial modification of the furan ring prior to the cascade.

Chiral Building Block Utility

The prochiral nature of the ketone in this compound makes it an excellent substrate for asymmetric transformations, providing access to valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and natural products.

Asymmetric Transformations to Chiral Hydroxyacetate Derivatives

The most direct asymmetric transformation of this compound is the enantioselective reduction of its α-ketone functionality to a secondary alcohol. This reaction yields chiral ethyl 2-(furan-3-yl)-2-hydroxyacetate, a valuable synthetic intermediate. This reduction can be achieved with high enantioselectivity using various catalytic systems.

Catalytic Systems for Asymmetric Reduction of α-Ketoesters

| Catalyst Type | Specific Example | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Metal Catalysts | Platinum nanoparticles with cinchonidine (B190817) modifier nih.gov | Chiral α-hydroxyesters | High |

| Silver-based catalyst with amino acid-derived ligand | Chiral α-hydroxyesters | Up to 96% | |

| Chiral Organocatalysts | Oxazaborolidines (Corey-Bakshi-Shibata catalyst) | Chiral α-hydroxyalcohols | High |

These methods, proven effective for a range of α-ketoesters, are applicable to this compound. For example, catalytic hydrogenation using a heterogeneous catalyst like platinum modified with a chiral alkaloid (e.g., cinchonidine) can selectively produce one enantiomer of the corresponding α-hydroxyester. nih.gov Homogeneous catalysts, such as chiral silver-phosphine complexes, are also highly effective for these transformations. Furthermore, biocatalysis using specific ketoreductase enzymes offers an environmentally friendly and highly selective route to the desired chiral hydroxyacetate derivative. The resulting chiral product is a versatile synthon for more complex molecules where stereochemistry is crucial.

Conjugation and Hybrid Molecule Development

The unique structural features of this compound make it an attractive component for the synthesis of hybrid molecules, where the furan-3-yl keto-ester moiety is combined with other pharmacophoric or structurally important units.

C-Glycosides are sugar analogues in which the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. The synthesis of C-glycosides often involves the formation of a carbon-carbon bond at the anomeric center of a sugar. Furans can serve as precursors to the aglycone portion of C-glycosides.

While direct C-glycosylation of this compound has not been reported, a potential strategy could involve the reaction of a suitable glycosyl donor with a nucleophilic form of the furan ring. For instance, lithiation of the furan ring at an available position, followed by reaction with a protected sugar lactone or a similar electrophilic sugar derivative, could lead to the formation of a C-glycosidic bond. Subsequent modification of the keto-ester functionality would be necessary to complete the synthesis.

An alternative approach involves using the furan moiety as a masked carboxylic acid. Oxidative cleavage of the furan ring can yield a carboxylic acid, which can then be further elaborated. In a hypothetical sequence, a C-glycosylated furan, formed as described above, could undergo oxidative cleavage to produce a C-glycosyl carboxylic acid derivative, a valuable intermediate in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

| Lithiated Furan-3-yl derivative | Protected Sugar Lactone | C-Glycoside | C-C bond formation at the anomeric center |

| C-Glycosylated Furan | Oxidizing Agent | C-Glycosyl Carboxylic Acid | Oxidative cleavage of the furan ring |

The furan-3-yl keto-ester scaffold can be incorporated into larger molecules containing other heterocyclic systems to generate novel hybrid structures with potential biological activities. The reactivity of the ketone and ester groups, as well as the furan ring itself, allows for a variety of coupling and condensation reactions.

For example, the ketone functionality can react with hydrazines or hydroxylamines to form hydrazones or oximes, which can then undergo further cyclization reactions to generate five- or six-membered nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amine-containing heterocyclic fragments via amide bond formation.

Furthermore, the furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component. Reaction with a suitable dienophile containing another heterocyclic moiety would lead to the formation of a complex, bridged bicyclic system, effectively creating a hybrid molecule with a three-dimensional architecture.

A study on the synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones demonstrated the potential of combining furanone scaffolds with other heterocyclic systems. Although this study does not directly involve this compound, it highlights the general principle of creating hybrid molecules by linking different heterocyclic units.

| Furan-3-yl Keto-ester Derivatization | Reactant | Resulting Hybrid Scaffold |

| Ketone Condensation | Hydrazine derivative | Furan-pyrazole hybrid |

| Ester Hydrolysis and Amide Coupling | Amine-containing heterocycle | Furan-amide linked heterocycle |

| Furan Cycloaddition (Diels-Alder) | Heterocyclic dienophile | Bridged bicyclic furan-heterocycle hybrid |

Spectroscopic and Computational Characterization for Academic Research

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for Ethyl 2-(furan-3-yl)-2-oxoacetate is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-established chemical shifts of its constituent parts and data from closely related analogues, such as Ethyl 2-oxo-2-(thiophen-3-yl)acetate.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three protons on the furan (B31954) ring.

Ethyl Group: A quartet around δ 4.4 ppm is predicted for the methylene (B1212753) protons (-OCH₂-), coupled to the adjacent methyl protons. A triplet around δ 1.4 ppm is expected for the methyl protons (-CH₃).

Furan Ring: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm) are anticipated for the furan protons. The proton at the C2 position (adjacent to the oxygen atom) is expected to be the most deshielded, appearing at the highest chemical shift (around δ 8.5 ppm), likely as a triplet or multiplet. The proton at the C5 position (also adjacent to the oxygen) would appear around δ 7.5 ppm, and the proton at the C4 position would be the most shielded of the ring protons, appearing around δ 6.8 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment.

Carbonyl Carbons: Two signals are expected in the highly deshielded region for the two carbonyl carbons. The ketone carbon (C=O) is typically found around δ 178-185 ppm, while the ester carbonyl carbon (-COO-) is expected near δ 162-164 ppm.

Ethyl Group: The methylene carbon (-OCH₂) signal is predicted around δ 62-63 ppm, and the terminal methyl carbon (-CH₃) should appear around δ 14 ppm.

Furan Ring: Four distinct signals are expected for the furan ring carbons. Based on analogy to similar heterocyclic systems, the carbon attached to the carbonyl group (C3) would be found around δ 125-130 ppm. The other carbons (C2, C4, C5) would have shifts in the range of δ 110-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Ethyl | ~1.4 | Triplet | -CH₃ |

| Ethyl | ~4.4 | Quartet | -OCH₂- |

| Furan | ~6.8 | Multiplet | H-4 |

| Furan | ~7.5 | Multiplet | H-5 |

| Furan | ~8.5 | Multiplet | H-2 |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Ethyl | ~14.1 | -CH₃ | |

| Ethyl | ~62.5 | -OCH₂- | |

| Furan | ~110-150 | C2, C4, C5 | |

| Furan | ~125-130 | C3 | |

| Carbonyl | ~162.4 | Ester C=O | |

| Carbonyl | ~178.2 | Ketone C=O |

Note: Chemical shifts are estimates based on analogous compounds and standard functional group ranges.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key absorptions are associated with the two carbonyl groups and the furan ring. spcmc.ac.inpressbooks.pubpg.edu.pl

C=O Stretching: The presence of an α-keto ester gives rise to two distinct carbonyl stretching bands. The ester carbonyl (C=O) absorption is expected in the range of 1755-1740 cm⁻¹. spcmc.ac.in The ketone carbonyl, being conjugated with the furan ring, is expected to absorb at a slightly lower frequency.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region. libretexts.org

Furan Ring Vibrations: Aromatic C-H stretching is anticipated just above 3000 cm⁻¹. C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H Stretch | Furan Ring |

| ~2980 | C-H Stretch | Ethyl Group |

| ~1740-1755 | C=O Stretch | Ester Carbonyl |

| ~1700-1720 | C=O Stretch | Ketone Carbonyl (conjugated) |

| ~1600, ~1500 | C=C Stretch | Furan Ring |

| ~1300-1000 | C-O Stretch | Ester Group |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

The molecular formula of this compound is C₈H₈O₄, giving a molecular weight of 168.15 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z = 168.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can confirm the elemental composition. measurlabs.comfiveable.me For C₈H₈O₄, the expected exact mass would be used to distinguish it from other compounds with the same nominal mass.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. tutorchase.comlibretexts.orgdocbrown.info

Loss of Ethoxy Radical: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent peak at m/z = 123, corresponding to the [M - 45]⁺ ion (3-furoylcarbonyl cation).

Loss of Ethyl Radical: Loss of the ethyl radical (•CH₂CH₃, 29 Da) would yield a fragment at m/z = 139.

Furan Ring Fragmentation: The furan ring itself can fragment, often by losing a molecule of carbon monoxide (CO, 28 Da). ed.ac.ukimreblank.chresearchgate.net For example, the fragment at m/z = 123 could further lose CO to give a fragment at m/z = 95.

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Predicted Fragment Ion | Identity |

| 168 | [C₈H₈O₄]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₆H₃O₃]⁺ | [M - •OC₂H₅]⁺ |

| 95 | [C₅H₃O₂]⁺ | [M - •OC₂H₅ - CO]⁺ |

| 67 | [C₄H₃O]⁺ | 3-Furoyl cation |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. excillum.comuq.edu.auku.edu This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. rigaku.comazolifesciences.com

To date, there is no publicly available crystal structure for this compound. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide definitive confirmation of its covalent structure and reveal its preferred conformation and packing arrangement in the solid state.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into molecular properties that are difficult to measure directly. fu-berlin.deresearchgate.net

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

While no specific DFT studies on this compound have been published, the methodology is well-suited for its analysis. numberanalytics.com A typical computational study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the most stable conformation of the molecule. mdpi.commdpi.com

Such calculations can provide key insights:

Optimized Geometry: DFT can predict bond lengths, bond angles, and, crucially, the dihedral angle between the plane of the furan ring and the adjacent ketone group, which dictates the degree of electronic conjugation.

Electronic Structure: The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is standard. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electronic excitation properties.

Electrostatic Potential (ESP) Map: An ESP map can be generated to visualize the charge distribution across the molecule. This map would highlight the electron-rich (negative potential) regions, expected around the carbonyl and furan oxygens, and the electron-poor (positive potential) regions.

These theoretical predictions can aid in understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Conformational Analysis and Tautomeric Preference Prediction

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the furan ring, the α-keto group, and the ester moiety. Computational studies on structurally related ethyl glyoxylate (B1226380) derivatives suggest that the molecule likely adopts a planar or near-planar conformation to maximize conjugation between the furan ring and the carbonyl groups. This planarity would be a key factor in its electronic and reactive properties.

The relative orientation of the furan ring with respect to the adjacent ketone can lead to different conformers. The two most plausible planar conformers would involve the furanic oxygen being either syn or anti to the ketone's carbonyl oxygen. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions, such as dipole-dipole interactions.

Furthermore, this compound, being an α-keto ester, has the potential to exhibit keto-enol tautomerism. The enol form would involve the formation of a carbon-carbon double bond and a hydroxyl group. However, for simple esters, the keto form is generally the more stable tautomer. The equilibrium between the keto and enol forms is a critical aspect, as the enol tautomer, even in small concentrations, can be a highly reactive intermediate in certain chemical transformations. The preference for the keto tautomer in esters is attributed to the electronic properties of the ester group, which is less effective at stabilizing the enol form compared to a ketone.

Table 1: Predicted Conformational and Tautomeric Data for this compound

| Parameter | Predicted Predominant Form | Notes |

| Conformation | Planar or near-planar | Maximizes π-system conjugation. |

| Tautomerism | Keto form | The keto tautomer is generally more stable for α-keto esters. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful tool to elucidate the potential reaction mechanisms involving this compound. The presence of multiple reactive sites—the furan ring, the ketone, and the ester—makes it a versatile substrate for various organic reactions.

One of the key reactions of furan rings is electrophilic substitution. The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing oxoacetate group at the 3-position deactivates the ring towards electrophilic attack compared to unsubstituted furan. Computational studies on the acylation of similar furan derivatives can help predict the most likely sites of substitution and the energy barriers for these reactions. The acylation of furans, a common synthetic transformation, can be modeled to understand the role of catalysts and the nature of the transition states involved.

The carbonyl group of the ketone is an electrophilic center and can be targeted by nucleophiles. Computational models can be employed to study the mechanism of nucleophilic addition reactions to this ketone, providing insights into the stereoselectivity of such transformations. Similarly, the ester group can undergo nucleophilic acyl substitution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific biological activity data for this compound is not the focus here, the principles of QSAR can be applied to its scaffold for the rational design of new molecules with desired properties.

The furan ring is a common scaffold in medicinal chemistry, and numerous QSAR studies have been performed on furan-containing compounds. These studies have highlighted the importance of various molecular descriptors, such as electronic properties (e.g., charge distribution, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), in determining the activity of these compounds.

For the this compound scaffold, a QSAR model could be developed by synthesizing a library of analogues with diverse substituents on the furan ring or by modifying the ester group. By correlating the structural features of these analogues with a measurable property (e.g., reactivity in a specific reaction, binding affinity to a target), a predictive QSAR model can be built. This model would then guide the design of new compounds with optimized properties. The model can help identify which structural modifications are likely to enhance the desired characteristic, thereby streamlining the design and synthesis process.

Applications in Advanced Organic Synthesis and Materials Science Research

Contributions to Medicinal Chemistry Research Methodologies

Furan-containing molecules are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. nih.govresearchgate.netutripoli.edu.ly The general class of furan (B31954) derivatives has been explored for a wide range of therapeutic areas, including as antimicrobial and anti-inflammatory agents. nih.govutripoli.edu.ly

The synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a large number of molecules for biological activity. The furan scaffold is a common motif in such libraries due to its synthetic tractability and privileged structural status. acs.org Ethyl 2-(furan-3-yl)-2-oxoacetate, with its reactive handles, could theoretically serve as a starting point for the generation of a library of diverse furan-3-substituted compounds. The ester and ketone functionalities could be readily modified to introduce a wide range of substituents, leading to a collection of molecules for biological evaluation. However, there are no specific reports of its use in this context.

The development of scaffolds for enzyme inhibition studies is a critical aspect of drug design. The furan ring can act as a bioisosteric replacement for other aromatic systems and can engage in specific interactions with enzyme active sites. While numerous furan derivatives have been investigated as enzyme inhibitors, there is no specific data available for this compound in this regard. researchgate.net Its potential as a scaffold would depend on its ability to be synthetically elaborated to present appropriate pharmacophoric groups to a target enzyme.

Potential in Materials Science

Furan-based polymers and materials have garnered interest due to their potential derivation from renewable resources and their unique electronic and optical properties. The furan ring can be incorporated into polymer backbones to create materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The oxoacetate group in this compound could be utilized for polymerization reactions or for modifying the properties of existing polymers. However, research into the materials science applications of this specific compound is currently absent from the scientific literature.

Precursor for Polymer Monomers or Functional Materials (based on furan derivatives)

While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the broader class of furan derivatives is a significant area of investigation for the development of bio-based polymers and functional materials. nih.gov The furan ring is a key structural motif in many renewable platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are precursors to monomers for polymers, resins, and other materials. nih.gov

The interest in furan-based polymers stems from their potential to replace petroleum-derived plastics with sustainable alternatives. nih.govncsu.edu For instance, 2,5-furandicarboxylic acid (FDCA), derived from HMF, is a prominent bio-based monomer used to produce polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF). ncsu.edumagtech.com.cn These furan-based polyesters are considered promising alternatives to conventional plastics such as poly(ethylene terephthalate) (PET). ncsu.edu

The reactivity of the furan ring and its substituents allows for various polymerization strategies. The synthesis of furan-based polyesters often involves the polycondensation of furan-based diacids or their derivatives with diols. nih.govmagtech.com.cnnih.gov Other furan derivatives can be functionalized to create a range of monomers suitable for different types of polymerization. rsc.org

From a chemical structure perspective, this compound possesses functional groups that could potentially be utilized in polymer synthesis. The ester group could undergo transesterification reactions, a common method for producing polyesters. The ketone group and the furan ring itself could also be sites for other chemical modifications to generate polymerizable monomers. The development of synthetic routes to various furan derivatives is an active area of research, which may in the future include the use of compounds like this compound in materials science. rsc.org

Below is a table summarizing research on furan-based polyesters, which illustrates the general approaches to synthesizing polymers from furan derivatives.

| Furan-based Monomer | Co-monomer | Polymer Name | Polymerization Method | Reference |

| Dimethyl 2,5-furandicarboxylate (DMFD) | Isosorbide (IS) | Poly(isosorbide furanoate) (PIsF) | Melt Polycondensation | nih.gov |

| Dimethyl 2,5-furandicarboxylate (DMFD) | 2-Methyl-1,3-propanediol (MPD) | Poly(methyl-propylene furanoate) (PMePF) | Melt Polycondensation | nih.gov |

| Dimethyl 2,5-furandicarboxylate (DMFD) | 1,4-Cyclohexanedimethanol (CHDM) | Poly(1,4-cyclohexane-dimethylene 2,5-furanoate) (PCHDMF) | Melt Polycondensation | nih.gov |

| 2,5-Furandicarboxylic acid (FDCA) | Ethylene glycol (EG) | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Esterification and Polycondensation | ncsu.edu |

| 2,5-Bis(hydroxymethyl)furan | Various diacid ethyl esters | Furan polyesters | Enzymatic Polymerization | nih.gov |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

A primary objective in modern synthetic chemistry is the development of processes that are both efficient and environmentally benign. Future research should prioritize the creation of sustainable pathways to Ethyl 2-(furan-3-yl)-2-oxoacetate.

Bio-based Feedstocks: The furan (B31954) core is a well-known derivative of biomass, often sourced from platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). ijabbr.com Research into synthetic routes starting from these renewable resources would align with the principles of green chemistry. nih.gov For instance, catalytic conversion of furfural can yield furan-3,4-dicarboxylic acid isomers, suggesting that pathways to 3-substituted furans from bio-based precursors are feasible and warrant exploration. acs.org

Enzymatic and Metal-Free Catalysis: The use of enzymes in polymerization and synthesis of furan-based monomers is a growing field, offering a greener alternative to traditional chemical catalysis. rug.nlacs.org Exploring biocatalytic methods, such as using lipases for esterification or other transformations, could lead to milder reaction conditions and reduced waste. acs.org Similarly, developing metal-free catalytic strategies, such as base-catalyzed reactions to build the furan ring from α-hydroxy ketones and cyano compounds, could avoid the use of expensive and potentially toxic heavy metals. nih.gov

Table 1: Proposed Green Synthesis Strategies

| Approach | Potential Starting Materials | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Biomass Valorization | Furfural, 5-Hydroxymethylfurfural | Renewable sourcing, reduced fossil fuel dependence. | Catalytic conversion of platform chemicals. ijabbr.comacs.org |

| Enzymatic Catalysis | Furan-3-carboxylic acid, Ethanol (B145695) | High selectivity, mild conditions, biodegradability of catalyst. | Lipase-catalyzed esterification, whole-cell biocatalysis. rug.nl |

| Metal-Free Synthesis | Acyclic precursors (e.g., α-hydroxy ketones) | Avoids toxic/expensive metal catalysts, enhances atom economy. | Organocatalysis, base-mediated cyclizations. nih.gov |

Stereoselective Synthesis and Chiral Induction Studies

The ketone functionality within this compound is a prime target for stereoselective transformations, opening the door to chiral molecules that are highly valuable in medicinal chemistry and materials science.

Asymmetric Reduction: The stereoselective reduction of the keto group to a secondary alcohol would generate a chiral center. Future work could focus on screening various chiral reducing agents and catalytic systems (e.g., those based on ruthenium, rhodium, or iridium) to achieve high enantioselectivity.

Chiral Auxiliaries and Catalysts: Asymmetric synthesis of derivatives could be achieved by employing chiral auxiliaries or catalysts in reactions involving the furan scaffold. For example, high-selectivity asymmetric synthesis has been demonstrated for other furan-containing compounds through diastereoselective additions using nickel(II) complexes with chiral ligands. ysu.amysu.am Similar strategies could be adapted for reactions at the α-position to the carbonyl group or for additions to the furan ring.

Asymmetric Cycloadditions: Furan rings are classic dienes in Diels-Alder reactions. Investigating stereoselective [4+2] cycloadditions using chiral dienophiles or catalysts could lead to complex and enantiomerically enriched scaffolds. nih.govnih.gov Computational studies could help predict the influence of substituents on the furan ring to enhance reactivity and stereoselectivity in such transformations. researchgate.net

Catalytic Transformations Utilizing this compound

The furan ring and its side chain offer multiple sites for catalytic functionalization, allowing for the transformation of this compound into a wide array of more complex molecules.

C-H Bond Functionalization: A significant area for exploration is the direct catalytic functionalization of the C-H bonds on the furan ring. Transition metals, particularly rhodium(III), have been successfully used for the C-H activation and annulation of other unsaturated compounds to form substituted furans. nih.gov More recently, iridium and cobalt catalysts have been employed for the selective C-H borylation of furans and other heterocycles, which installs a versatile boryl group for subsequent cross-coupling reactions. nih.gov Applying these methods to this compound could provide direct access to 2-, 4-, and 5-substituted derivatives.

Catalytic Hydrogenation: The selective hydrogenation of the furan ring or the keto group represents another important avenue. Palladium catalysts are known to be effective for furan hydrogenation, and DFT studies have shown that the reaction pathway can lead to either ring saturation (to form tetrahydrofuran (B95107) derivatives) or ring opening. rsc.orgelsevierpure.com The selectivity is often dependent on reaction conditions, suggesting that these could be tuned to produce different product classes from the same starting material.

Cross-Coupling and Annulation Reactions: The furan scaffold is a common building block in metal-catalyzed reactions. ijsrst.com Future work could explore palladium/copper-catalyzed cross-coupling reactions to introduce new substituents or use copper-mediated annulation reactions with compounds like β-nitrostyrenes to construct fused or multi-substituted furan systems. organic-chemistry.orgnih.gov

Mechanistic Investigations of Novel Reactions

For any new transformation developed, a thorough investigation of the underlying reaction mechanism is crucial for optimization and broader application.

Quantum Chemical Modeling: The mechanism of established furan syntheses, like the Paal-Knorr reaction, has been significantly illuminated through quantum chemical methods. rsc.orgwikipedia.orgorganic-chemistry.org These studies reveal the energetic favorability of different pathways and the critical role of catalysts or even solvent molecules. rsc.orgrsc.org Similar computational approaches should be applied to any novel reactions involving this compound to understand transition states, reaction intermediates, and kinetic and thermodynamic profiles.

Spectroscopic and Kinetic Studies: In conjunction with computational work, experimental studies using techniques like in-situ NMR spectroscopy and kinetic analysis can provide invaluable data to support or refine proposed mechanisms. For example, investigating the mechanism of a catalytic C-H functionalization would involve identifying the active catalytic species, determining the rate-limiting step, and probing for any catalyst deactivation pathways.

Exploration of New Derivatization Strategies and Scaffold Diversity

The title compound's multiple functional groups make it an ideal starting point for creating diverse molecular scaffolds for applications in drug discovery and materials science. researchgate.netresearchgate.net

Reaction at the Carbonyl and Ester Groups: Standard transformations of the ketone (e.g., to imines, oximes, or hydrazones) and the ester (e.g., to amides, carboxylic acids, or alcohols) would provide a first level of diversification. A recent study showed the efficient synthesis of furan-3(2H)-imine scaffolds from related precursors, a strategy that could be explored here. nih.gov

Building Fused and Spirocyclic Systems: The furan ring can serve as a foundation for constructing more elaborate heterocyclic systems. acs.org For instance, intramolecular cyclization reactions could lead to fused ring systems, while reactions involving both the furan ring and the side chain could generate complex spirocyclic structures. nih.gov Strategies like copper-mediated decarboxylative annulation have been used to create fused furans from heterocyclic alkenyl carboxylic acids, demonstrating a viable approach. nih.gov

Use in Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity. This compound could be designed as a key component in such reactions, for example, in a three-component coupling with amines and alkynes to produce highly substituted furan derivatives. ijsrst.com

Table 2: Potential Derivatization and Scaffold-Building Reactions

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Keto Group | Condensation with amines | Furan-imines nih.gov |

| Ester Group | Aminolysis, Hydrolysis | Furan-carboxamides, Furan-carboxylic acids researchgate.net |

| Furan Ring (C2, C5) | Electrophilic Substitution | Halogenated, nitrated, or sulfonated furans ijabbr.com |

| Furan Ring + Side Chain | Intramolecular Cyclization | Fused furans, Spiro-furans nih.govnih.gov |

| Entire Molecule | Diels-Alder Reaction | Oxanorbornene adducts nih.gov |

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity, and its application will be essential in guiding future experimental work on this compound.

Predicting Site Selectivity: For reactions like C-H functionalization, predicting which of the available C-H bonds will react is a significant challenge. Hybrid computational models and machine learning approaches have been developed to predict the site of borylation on complex aromatic and heteroaromatic compounds with high accuracy. nih.govchemrxiv.org These models often combine DFT calculations of atomic properties with machine learning algorithms trained on experimental data. researchgate.netacs.org Applying such a model to this compound could predict the most likely site for C-H borylation, saving considerable experimental effort.

Modeling Reaction Pathways and Transition States: DFT calculations can map out entire reaction energy profiles, identifying the structures and energies of intermediates and transition states. researchgate.net This is invaluable for understanding why a particular catalyst or set of conditions favors one product over another. For example, DFT studies on furan hydrogenation on palladium surfaces have explained the experimentally observed temperature-dependent selectivity. rsc.orgelsevierpure.com Similar studies could predict the outcomes of catalytic reductions or cycloadditions involving the title compound. nih.govresearchgate.net

Understanding Electronic Structure and Reactivity: Global and local reactivity descriptors derived from DFT, such as frontier molecular orbital (HOMO/LUMO) energies, molecular electrostatic potential (MEP) maps, and Fukui functions, can provide deep insights into a molecule's reactivity. mdpi.comresearchgate.net These descriptors can identify the most nucleophilic and electrophilic sites on this compound, predicting how it will interact with various reagents and rationalizing its behavior in different reaction types. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(furan-3-yl)-2-oxoacetate?

- Methodological Answer : The compound can be synthesized via condensation reactions between furan-3-yl derivatives and ethyl oxalyl chloride. Key steps include:

- Dropwise addition of ethyl oxalyl chloride to a cooled (0°C) solution of furan-3-ylamine or furan-3-yl carbonyl precursors in dichloromethane (DCM) .

- Use of triethylamine (TEA) as a base to neutralize HCl byproducts .

- Post-reaction purification via aqueous washes (e.g., K₂CO₃ solution) to remove unreacted reagents, followed by drying (Na₂SO₄) and solvent evaporation .

- Critical Parameter : Temperature control during reagent addition minimizes side reactions like over-oxidation .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- LC-MS (APCI+) for molecular ion confirmation (e.g., observed m/z matching calculated values) .

- ¹H/¹³C NMR to verify the furan ring protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 160–180 ppm for ketones) .

- X-ray crystallography for unambiguous structural elucidation, particularly if crystalline derivatives are synthesized .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as oxoacetates may release irritants .

- Avoid dust generation; store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Dispose of waste via neutralization (e.g., with dilute NaOH) before incineration .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density on the carbonyl carbons, identifying electrophilic sites .

- Simulate transition states for reactions with nucleophiles (e.g., amines) to predict regioselectivity .

- Validate models with experimental kinetic data (e.g., reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Compare DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons, resolving overlapping signals .

- Use 2D NMR (COSY, HSQC) to assign coupling between furan protons and adjacent substituents .

- Re-examine synthesis conditions if unexpected peaks arise (e.g., byproducts from incomplete reactions) .

Q. How does the choice of counterion (e.g., hydrochloride vs. freebase) impact the compound’s stability in drug intermediate synthesis?

- Methodological Answer :

- Accelerated stability studies : Store derivatives at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .

- Solubility testing : Compare hydrochloride salts (higher aqueous solubility) vs. freebases (better organic solvent compatibility) .

- Mechanistic insight : Hydrochloride salts may stabilize reactive intermediates via H-bonding .

Q. What role does this compound play in synthesizing antiviral or anticoagulant agents?

- Methodological Answer :

- Serve as a key intermediate in Edoxaban analogs by reacting with chloropyridinylamines to form α-ketoamide pharmacophores .

- Optimize microwave-assisted synthesis to reduce reaction times for scale-up in drug discovery pipelines .

- Assess bioactivity via in vitro assays (e.g., HIV entry inhibition using pseudotyped viruses) .

Data Analysis and Optimization

Q. How should researchers analyze low yields in the synthesis of this compound?

- Methodological Answer :

- Troubleshooting steps :

Monitor reaction progress via TLC every 30 minutes to identify stalled reactions .

Replace DCM with THF if solubility issues arise .

Use cesium salts to enhance enolate formation in ketonization steps .

- Yield optimization : Increase equivalents of ethyl oxalyl chloride (1.5–2.0 equiv) to drive reactions to completion .

Q. What analytical techniques quantify trace impurities in this compound batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.